5-methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-3-amine
Description
Properties
IUPAC Name |
5-methyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N3/c1-8-5-11(16)17-18(8)7-9-3-2-4-10(6-9)12(13,14)15/h2-6H,7H2,1H3,(H2,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAYJVRYWRNUKOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CC(=CC=C2)C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401169344 | |
| Record name | 5-Methyl-1-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401169344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1004643-49-5 | |
| Record name | 5-Methyl-1-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrazol-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1004643-49-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-1-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401169344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-3-amine typically involves the reaction of 3-(trifluoromethyl)benzyl bromide with 5-methyl-1H-pyrazol-3-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) or sodium hydride (NaH). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors could be employed to enhance reaction efficiency and yield. Additionally, purification processes such as recrystallization or chromatography would be optimized to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
5-methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties due to the presence of the trifluoromethyl group
Mechanism of Action
The mechanism of action of 5-methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to increased biological activity. The exact pathways involved depend on the specific application, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key structural analogues and their differences:
Biological Activity
5-Methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-3-amine (CAS No. 1004643-49-5) is a pyrazole derivative characterized by a methyl group and a trifluoromethylbenzyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
- Molecular Formula : C12H12F3N3
- Molecular Weight : 255.24 g/mol
- Boiling Point : 363.1 ± 42.0 °C (predicted)
- Density : Not specified
Synthesis
The synthesis of this compound typically involves the nucleophilic substitution of 3-(trifluoromethyl)benzyl bromide with 5-methyl-1H-pyrazol-3-amine in the presence of a base such as potassium carbonate or sodium hydride, often using solvents like DMF or DMSO.
Anticancer Activity
Research indicates that compounds containing the pyrazole moiety exhibit significant anticancer properties. For instance, studies have shown that pyrazole derivatives can inhibit the proliferation of various cancer cell lines, including:
| Cancer Type | Cell Line | Activity |
|---|---|---|
| Lung Cancer | A549 | Antiproliferative |
| Breast Cancer | MDA-MB-231 | Antiproliferative |
| Liver Cancer | HepG2 | Antiproliferative |
| Colorectal Cancer | HT-29 | Antiproliferative |
| Renal Cancer | 786-O | Antiproliferative |
The mechanism of action for these compounds often involves the inhibition of specific signaling pathways crucial for cancer cell survival and proliferation, such as the PI3K/Akt and MAPK pathways .
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it exhibits inhibitory effects against several bacterial strains, indicating its potential as a lead compound for developing new antibiotics.
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial properties, this compound has shown promise in reducing inflammation. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammatory processes. For example:
| Compound | IC50 (μg/mL) | Target |
|---|---|---|
| 5-Methyl-Pyrazole | 54.65 (Diclofenac) | COX Inhibition |
These findings support the potential application of this compound in treating inflammatory diseases .
Study on Anticancer Activity
A recent study synthesized various pyrazole derivatives, including this compound, and evaluated their anticancer effects in vitro. The results demonstrated significant antiproliferative activity against breast cancer cells (MDA-MB-231), with an IC50 value indicative of strong efficacy .
Study on Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of pyrazole derivatives. The study highlighted that compounds with trifluoromethyl substitutions exhibited enhanced COX inhibitory activity compared to their non-fluorinated counterparts, suggesting that the trifluoromethyl group contributes positively to the biological activity .
Q & A
Basic Questions
Q. What are the common synthetic routes for 5-methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-3-amine, and what key intermediates are involved?
- Methodological Answer : The compound is typically synthesized via multi-step condensation reactions. For example, a three-component reaction involving 5-methyl-1H-pyrazol-3-amine, aldehydes, and aryl isothiocyanates in the presence of p-toluenesulfonic acid (p-TSA) as a catalyst yields pyrazolo[3,4-d]pyrimidine derivatives, which can be further functionalized . Another route involves reductive amination of nitro intermediates, as seen in the synthesis of analogs like 5-methyl-1-[3-(trifluoromethoxy)benzyl]-3-(trifluoromethyl)-1H-pyrazol-4-amine, where nitro groups are reduced to amines using hydrogenation or catalytic methods . Key intermediates include 3-(trifluoromethyl)benzyl halides and pyrazole-3-amine precursors.
Q. How is the purity and identity of this compound typically verified in academic research?
- Methodological Answer : Purity is assessed using HPLC (High-Performance Liquid Chromatography) with UV detection, while identity is confirmed via:
- NMR Spectroscopy : H and C NMR to verify substituent positions and integration ratios .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-MS for molecular weight confirmation .
- Elemental Analysis : Matching calculated and observed C, H, N percentages .
- X-ray Crystallography : For unambiguous structural determination, using programs like SHELXL for refinement .
Q. What spectroscopic techniques are most effective for structural elucidation?
- Methodological Answer :
- X-ray Crystallography : Provides definitive bond lengths, angles, and stereochemistry. SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement .
- NMR : F NMR is critical for characterizing trifluoromethyl groups, while H-C HMBC correlations resolve pyrazole ring substitution patterns .
- IR Spectroscopy : Identifies amine (-NH) and C-F stretches (1100–1200 cm) .
Advanced Questions
Q. How can computational methods like DFT aid in understanding the electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations predict:
- Electrostatic Potential Maps : Visualize electron-rich/depleted regions (e.g., trifluoromethyl groups as electron-withdrawing) .
- Frontier Molecular Orbitals (HOMO/LUMO) : Assess reactivity and charge-transfer interactions in biological systems .
- Conformational Analysis : Compare computed and experimental geometries (e.g., X-ray data) to validate structural models .
Q. What strategies are employed to resolve contradictions in crystallographic data between different studies?
- Methodological Answer : Contradictions may arise from twinning, disorder, or low-resolution data. Solutions include:
- Data Re-processing : Using programs like SHELXC/D/E to improve data quality .
- Validation Tools : CheckR or PLATON to identify outliers in bond lengths/angles .
- High-Resolution Data Collection : Synchrotron sources enhance resolution for ambiguous structures .
Q. How to design experiments to assess structure-activity relationships (SAR) for its biological activity?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modified trifluoromethyl positions, benzyl substituents, or pyrazole ring methylation .
- Biological Assays : Test against target proteins (e.g., GLUT1 inhibitors) using radiolabeled binding assays or cell-based viability tests .
- Data Analysis : Use IC values and molecular docking (e.g., AutoDock Vina) to correlate substituent effects with activity .
- Example : In a GLUT1 inhibitor study, replacing the 3-(trifluoromethyl) group with methoxy reduced binding affinity by 50%, highlighting the importance of electron-withdrawing groups .
Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
